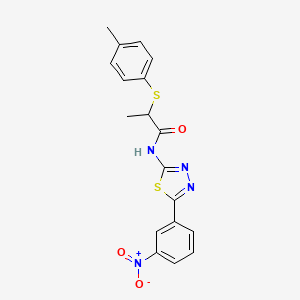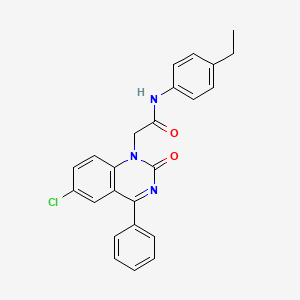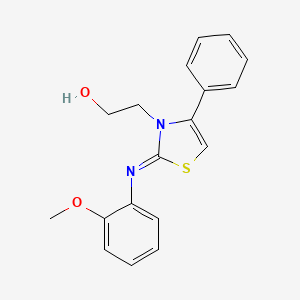![molecular formula C22H17FN4O3 B2949106 N-(2-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326930-23-7](/img/structure/B2949106.png)
N-(2-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely contains a fluorophenyl group, a methylphenyl group, an oxadiazole ring, and an oxopyridine group. These functional groups could potentially give the compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an oxadiazole ring and multiple phenyl groups would likely make the structure quite complex .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in its structure. For example, the oxadiazole ring might be involved in nucleophilic substitution reactions, while the phenyl groups might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its electronegativity and polarity .Applications De Recherche Scientifique
Antimicrobial Properties
Research on derivatives of oxadiazole and acetamide compounds, including those with fluorophenyl groups, has shown promising antimicrobial properties. Studies demonstrate that the incorporation of fluorine atoms and various aryl groups into the structure of these compounds enhances their antimicrobial efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, Parikh and Joshi (2014) synthesized fluoro-substituted acetamides and evaluated their antimicrobial properties, finding compounds with fluorine atoms exhibited the highest potency against bacterial and fungal strains (Parikh & Joshi, 2014).
Anti-inflammatory and Anticancer Activities
Compounds structurally related to the specified molecule have been explored for their anti-inflammatory and anticancer activities. Sunder and Maleraju (2013) synthesized derivatives showing significant anti-inflammatory activity, suggesting potential therapeutic applications in treating inflammation-related disorders (Sunder & Maleraju, 2013). Additionally, research into oxadiazole derivatives, including those with fluorophenyl moieties, has identified compounds with anticancer activities, indicating their potential as novel anticancer agents. Liu et al. (2008) discussed the preclinical antipsychotic-like and procognitive activities of ADX47273, a compound structurally similar to the one , highlighting its relevance in neuropharmacology and potential therapeutic applications (Liu et al., 2008).
Biochemical Applications
The synthesis and study of these compounds extend to biochemical applications, including ligand-protein interactions and photovoltaic efficiency modeling. Mary et al. (2020) focused on the synthesis and spectroscopic analysis of benzothiazolinone acetamide analogs, revealing their potential in light harvesting and non-linear optical activities, which could be valuable in the development of dye-sensitized solar cells and other photovoltaic applications (Mary et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3/c1-14-5-4-6-15(11-14)21-25-22(30-26-21)16-9-10-20(29)27(12-16)13-19(28)24-18-8-3-2-7-17(18)23/h2-12H,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOUYAYZWWFXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

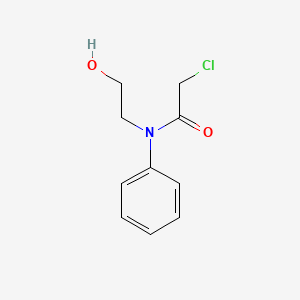
![(Z)-ethyl 2-(6-(methylsulfonyl)-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2949024.png)
![4-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B2949025.png)
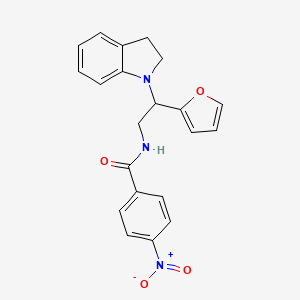


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2949030.png)
![2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid](/img/structure/B2949031.png)
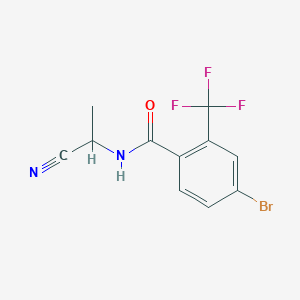
![1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2949037.png)
![2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid](/img/structure/B2949039.png)
